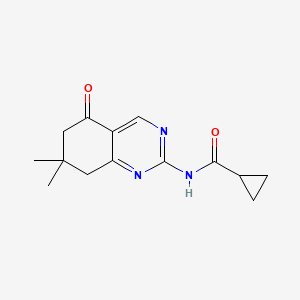
3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid, also known as AFMP, is a synthetic compound that has been the subject of much scientific research in recent years. This compound has shown promise in a variety of different applications, including as a potential treatment for a range of medical conditions. In
作用機序
The exact mechanism of action of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid is not yet fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective properties, studies have suggested that 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid may also have antioxidant and anti-cancer effects. Additionally, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been shown to improve cognitive function in animal models, making it a potential treatment for cognitive disorders such as dementia.
実験室実験の利点と制限
One of the main advantages of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid for lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are many potential future directions for research on 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid and to identify potential targets for therapeutic intervention. Finally, clinical trials will be needed to determine the safety and efficacy of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid in humans, and to identify potential applications for this compound in the treatment of various medical conditions.
合成法
The synthesis of 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid involves a multi-step process that begins with the reaction of 5-fluoro-2-methoxybenzoic acid with allyl bromide to form 5-fluoro-2-methoxybenzyl allyl ether. This intermediate is then reacted with piperidine and carbon dioxide to form the final product, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid.
科学的研究の応用
3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been the subject of much scientific research due to its potential therapeutic applications. Studies have shown that 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(5-fluoro-2-methoxybenzoyl)-3-prop-2-enylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-3-7-17(16(21)22)8-4-9-19(11-17)15(20)13-10-12(18)5-6-14(13)23-2/h3,5-6,10H,1,4,7-9,11H2,2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYCNOWTUWBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)N2CCCC(C2)(CC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-1-(5-fluoro-2-methoxybenzoyl)-3-piperidinecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

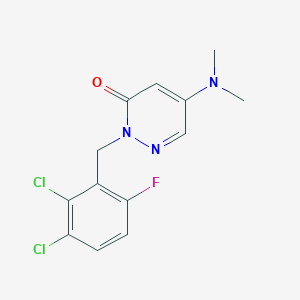
![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)
![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)

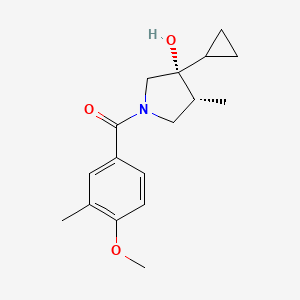
![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)
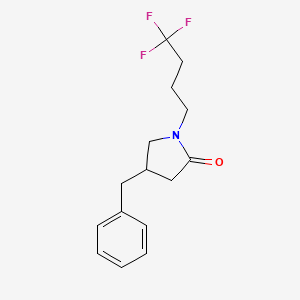
![2-(4-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5628280.png)
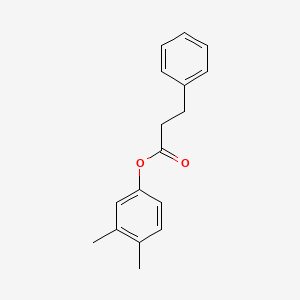
![1-[1-(3,5-dichloro-4-methylbenzoyl)-L-prolyl]piperidine](/img/structure/B5628308.png)
![5-isobutyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5628316.png)
